1H-Pyrazole-4-carboxylic acid, 1-(2-phenylethyl)-3-(trifluoromethyl)-
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Overview
Description
1H-Pyrazole-4-carboxylic acid, 1-(2-phenylethyl)-3-(trifluoromethyl)- is a compound that features a pyrazole ring substituted with a carboxylic acid group, a phenylethyl group, and a trifluoromethyl group. The trifluoromethyl group is known for its significant impact on the chemical and physical properties of organic molecules, making this compound of interest in various fields such as pharmaceuticals, agrochemicals, and materials science .
Preparation Methods
The synthesis of 1H-Pyrazole-4-carboxylic acid, 1-(2-phenylethyl)-3-(trifluoromethyl)- typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound.
Introduction of the Trifluoromethyl Group: This can be achieved through radical trifluoromethylation, which involves the use of trifluoromethylating agents such as CF3I or CF3SO2Cl under specific conditions.
Attachment of the Phenylethyl Group: This step can be carried out through a nucleophilic substitution reaction where the phenylethyl group is introduced to the pyrazole ring.
Industrial production methods may involve optimizing these steps to achieve higher yields and purity, often using catalysts and controlled reaction conditions to ensure efficiency and scalability.
Chemical Reactions Analysis
1H-Pyrazole-4-carboxylic acid, 1-(2-phenylethyl)-3-(trifluoromethyl)- undergoes various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.
Reduction: The compound can undergo reduction reactions, particularly at the carboxylic acid group, to form alcohols or aldehydes.
Substitution: The trifluoromethyl group can participate in substitution reactions, often involving nucleophiles or electrophiles.
Common reagents used in these reactions include oxidizing agents like KMnO4, reducing agents like LiAlH4, and nucleophiles such as amines or alcohols. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1H-Pyrazole-4-carboxylic acid, 1-(2-phenylethyl)-3-(trifluoromethyl)- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and biological pathways.
Medicine: Its potential pharmacological properties are explored for developing new drugs, especially those targeting specific enzymes or receptors.
Mechanism of Action
The mechanism of action of 1H-Pyrazole-4-carboxylic acid, 1-(2-phenylethyl)-3-(trifluoromethyl)- involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity, while the pyrazole ring can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Similar compounds to 1H-Pyrazole-4-carboxylic acid, 1-(2-phenylethyl)-3-(trifluoromethyl)- include:
1H-Pyrazole-4-carboxylic acid derivatives: These compounds share the pyrazole ring and carboxylic acid group but differ in other substituents.
Trifluoromethyl-substituted pyrazoles: These compounds have the trifluoromethyl group but may lack the phenylethyl group or have different substituents on the pyrazole ring.
The uniqueness of 1H-Pyrazole-4-carboxylic acid, 1-(2-phenylethyl)-3-(trifluoromethyl)- lies in its specific combination of substituents, which imparts distinct chemical and biological properties, making it valuable for various applications .
Properties
CAS No. |
850008-75-2 |
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Molecular Formula |
C13H11F3N2O2 |
Molecular Weight |
284.23 g/mol |
IUPAC Name |
1-(2-phenylethyl)-3-(trifluoromethyl)pyrazole-4-carboxylic acid |
InChI |
InChI=1S/C13H11F3N2O2/c14-13(15,16)11-10(12(19)20)8-18(17-11)7-6-9-4-2-1-3-5-9/h1-5,8H,6-7H2,(H,19,20) |
InChI Key |
IUTIVJCXDFWEGV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CCN2C=C(C(=N2)C(F)(F)F)C(=O)O |
Origin of Product |
United States |
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